molecular formula C8H10N4O B8744709 1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol

1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol

Cat. No. B8744709
M. Wt: 178.19 g/mol
InChI Key: MNACDESYBZYKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol

InChI

InChI=1S/C8H10N4O/c1-5(13)6-2-7-8(9)10-4-11-12(7)3-6/h2-5,13H,1H3,(H2,9,10,11)

InChI Key

MNACDESYBZYKFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C(=C1)C(=NC=N2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of THF (100 mL) was added 3.0 M methylmagnesium bromide in diethyl ether (14.0 mL, 41.9, mmol) cooled in an ice bath. Then 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde (0.68 g, 4.19 mmol) was added as a solution in THF (200 mL) via an addition funnel. The reaction was allowed to slowly warm to rt over the following 17 h. The reaction was carefully treated with MeOH (10 mL) followed by aq saturated NH4Cl (50 mL) and EtOAc (50 mL). The solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with EtOAc (4×20 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated to dryness. The crude material was then purified by flash chromatography (85:15 v/v CH2Cl2-MeOH). The purified fractions were concentrated in vacuo and then dried under vacuum to afford 422 mg of the above compound (2.37 mmol, yield 56%). 1H-NMR (DMSO-d6) δ 7.72 (s, 1H), 7.59 (br s, 2H), 7.45 (dd, J=0.5 Hz, 1.7 Hz, 1H), 6.76 (dd, J=0.5 Hz, 1.7 Hz, 1H), 5.03 (d, J=4.7 Hz, 1H), 4.79 (m, 1H), 1.38 (d, J=6.5 Hz, 3H); MS [M+H]+=179.3; LCMS RT=1.04 min.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
56%

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